molecular formula C30H50Cl2N2O2S2 B13732443 Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride CAS No. 38920-81-9

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride

Cat. No.: B13732443
CAS No.: 38920-81-9
M. Wt: 605.8 g/mol
InChI Key: PDWAYYLBRZQQMN-UHFFFAOYSA-N
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Description

This compound is a disulfide derivative featuring two 2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl groups linked via a sulfur-sulfur bond, with dihydrochloride salt formation. The structure includes a phenoxy moiety substituted with three methyl groups at positions 2, 3, and 6, a butylamino chain, and an ethylamino spacer. The dihydrochloride salt enhances solubility and stability, which is critical for pharmaceutical or agrochemical applications .

Properties

CAS No.

38920-81-9

Molecular Formula

C30H50Cl2N2O2S2

Molecular Weight

605.8 g/mol

IUPAC Name

4-(2,3,6-trimethylphenoxy)butyl-[2-[2-[4-(2,3,6-trimethylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride

InChI

InChI=1S/C30H48N2O2S2.2ClH/c1-23-11-13-25(3)29(27(23)5)33-19-9-7-15-31-17-21-35-36-22-18-32-16-8-10-20-34-30-26(4)14-12-24(2)28(30)6;;/h11-14,31-32H,7-10,15-22H2,1-6H3;2*1H

InChI Key

PDWAYYLBRZQQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2C)C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride generally involves a multi-step synthetic strategy:

  • Step 1: Alkylation of 2,3,6-trimethylphenol
    The starting phenol (2,3,6-trimethylphenol) is alkylated with a suitable halogenated butyl derivative, typically 1,4-dibromobutane, under basic conditions to form 4-(2,3,6-trimethylphenoxy)butyl intermediates.

  • Step 2: Amination
    The alkylated intermediate is then reacted with ethylenediamine or a related amine to introduce the aminoethyl side chains, yielding 2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl moieties.

  • Step 3: Disulfide Bond Formation
    The final step involves oxidative coupling of the thiol precursors to form the disulfide bond linking two such aminoethyl derivatives. This is typically achieved by controlled oxidation using mild oxidizing agents or air oxidation under specific pH and temperature conditions.

  • Step 4: Salt Formation
    The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, improving water solubility and stability.

This synthetic approach is supported by the typical reaction conditions involving controlled temperatures (60–80°C), solvents such as anhydrous dimethylformamide (DMF), and reaction times ranging from 24 to 48 hours to optimize yield and purity.

Industrial Production Considerations

Industrial synthesis scales up these steps using:

  • Large-scale reactors with continuous flow systems to improve throughput and reproducibility.

  • Advanced purification techniques such as chromatography (solid-phase extraction with Oasis HLB cartridges) and crystallization to ensure removal of unreacted precursors and byproducts.

  • Strict control of reaction parameters (stoichiometry, temperature, solvent quality) to maintain batch-to-batch consistency.

  • Final protonation with HCl to obtain the dihydrochloride salt form, which enhances solubility for pharmaceutical formulations.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Alkylation 2,3,6-trimethylphenol + 1,4-dibromobutane, base 60–80°C 12–24 hours Anhydrous DMF solvent preferred
Amination Alkylated intermediate + ethylenediamine 60–80°C 24–48 hours Stoichiometry ~1:2 (amine:halide)
Disulfide bond formation Mild oxidizing agent (e.g., air, iodine) Room temp to 40°C 2–6 hours pH control critical for selective oxidation
Salt formation HCl in aqueous solution Room temp 1–2 hours Converts free base to dihydrochloride salt

Purification and Characterization

  • Purification : Solid-phase extraction (SPE) using Oasis HLB cartridges is effective in removing impurities and unreacted starting materials. Crystallization from suitable solvents finalizes the purification.

  • Characterization :

    • NMR Spectroscopy : 1H and 13C NMR confirm aromatic and aliphatic protons, especially verifying the presence of the trimethylphenoxy group (aromatic protons at 6.5–7.5 ppm).
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks consistent with the molecular formula C30H50Cl2N2O2S2.
    • Elemental Analysis : Chloride content (~14–16%) validates dihydrochloride salt formation.
    • X-ray Crystallography : Confirms disulfide bond geometry and salt form.

Chemical Reaction Analysis Relevant to Preparation

  • Oxidation : Controlled oxidation of thiol precursors is critical for disulfide bond formation without overoxidation to sulfoxides or sulfones.

  • Reduction : Avoided during synthesis but relevant for downstream modifications; reducing agents like DTT or TCEP can cleave disulfide bonds.

  • Substitution : Amino groups can be substituted under nucleophilic conditions but are generally preserved during synthesis.

Reaction conditions such as pH, temperature, and solvent polarity are optimized to favor selective disulfide bond formation and minimize side reactions.

Data Table: Summary of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature 60–80°C (alkylation and amination) Ensures reaction kinetics and yield
Solvent Anhydrous DMF or similar polar aprotic Solubilizes reactants, controls reactivity
Reaction Time 24–48 hours (alkylation/amination) Complete conversion of intermediates
Oxidation Conditions Mild oxidants, room temp, pH ~7–8 Selective disulfide bond formation
Stoichiometry Amine:halide ~1:2 Prevents excess reactants, improves purity
Purification SPE + crystallization Removes impurities, yields pure salt
Salt Formation HCl treatment, room temp Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction will produce thiols .

Scientific Research Applications

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related disulfide derivatives and dihydrochloride salts:

Compound Name Key Structural Features Biological/Industrial Applications Solubility/Stability Synthesis Methods
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride (Target) Disulfide bridge, 2,3,6-trimethylphenoxy, butylaminoethyl, dihydrochloride salt Hypothesized: Antitumor, fungicidal, or biochemical research (inferred from disulfide analogs) Enhanced water solubility due to dihydrochloride salt Likely involves nucleophilic substitution, disulfide bond formation, or metal-catalyzed coupling
Disulfide, bis(4-aminophenyl)-, dihydrochloride Aromatic amine groups, disulfide bridge, dihydrochloride salt Pharmaceutical intermediates, potential use in dye synthesis or polymer chemistry High solubility in polar solvents; stabilized by salt form Oxidative coupling of 4-aminothiophenol followed by HCl treatment
Bis(2,3-dichlorophenyl) disulfide Chlorinated aromatic rings, disulfide bridge Fungicides, mildew-proofing agents, antitumor agents Low water solubility; requires organic solvents Metal-catalyzed coupling (e.g., Cu, Pd) or oxidation of thiols
Amustaline Dihydrochloride Acridinyl group, bis(2-chloroethyl)aminoethyl ester, dihydrochloride salt Ex vivo blood pathogen inactivation (viruses, bacteria) High aqueous solubility; stable under refrigeration Esterification and alkylation reactions followed by HCl salt formation

Key Observations :

Structural Differences: The target compound’s 2,3,6-trimethylphenoxy group distinguishes it from chlorinated (e.g., bis(2,3-dichlorophenyl) disulfide) or non-substituted aromatic disulfides. This substitution may enhance lipophilicity and membrane permeability compared to polar analogs like bis(4-aminophenyl) disulfide . Unlike Amustaline dihydrochloride, which contains an acridinyl DNA-intercalating moiety, the target compound lacks planar aromatic systems, suggesting divergent mechanisms of action .

Functional Implications: The dihydrochloride salt in the target compound and bis(4-aminophenyl) disulfide improves solubility for intravenous or in vitro applications, whereas non-salt disulfides (e.g., bis(2,3-dichlorophenyl) disulfide) are suited for hydrophobic environments like agricultural coatings . Chlorinated aromatic disulfides exhibit stronger fungicidal activity due to electrophilic chlorine atoms, whereas the target compound’s methylphenoxy group may favor receptor-binding interactions in biochemical systems .

Synthetic Routes: The target compound likely requires multi-step synthesis: (1) alkylation of 2,3,6-trimethylphenol with 1,4-dibromobutane, (2) amination to form the butylaminoethyl side chain, and (3) oxidative disulfide bond formation. This contrasts with Amustaline’s esterification-driven synthesis .

Research Findings and Data Gaps

  • Antitumor Activity: Bis(2,3-dichlorophenyl) disulfide shows antitumor effects via thiol-disulfide exchange, disrupting redox balance in cancer cells . The target compound’s aminoethyl groups may enhance cellular uptake, but specific studies are lacking.
  • Agrochemical Potential: highlights sulfonylurea pesticides (e.g., metsulfuron methyl ester) with triazine and sulfonyl groups. While structurally distinct, the target compound’s disulfide could act as a pro-drug, releasing thiols under reductive conditions for pesticidal activity .

Biological Activity

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C30H50Cl2N2O2S2
  • Molecular Weight : 605.78 g/mol
  • CAS Number : Not specified in the search results.

The compound features a disulfide linkage and a complex phenoxy butylamine structure that may contribute to its biological activities.

The biological activity of disulfide compounds often involves their ability to interact with cellular components. The proposed mechanisms include:

  • Antioxidant Activity : Disulfides can act as antioxidants by scavenging free radicals and preventing oxidative stress in cells. This property is particularly important in protecting cellular structures from damage caused by reactive oxygen species (ROS).
  • Enzyme Modulation : Certain disulfides can influence enzymatic activities by modifying thiol groups in proteins, which can alter enzyme function and signaling pathways.

Antioxidant Properties

Research indicates that disulfides like bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)- have significant antioxidant properties. These compounds can reduce oxidative stress markers in various biological systems. For example:

  • In vitro Studies : In cell culture models, the compound demonstrated the ability to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting protective effects against oxidative damage.

Cytotoxic Effects

Some studies have reported cytotoxic effects against cancer cell lines:

  • Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in decreased cell viability and increased apoptosis rates. The mechanism appeared to involve the induction of oxidative stress leading to programmed cell death.

Research Findings

StudyFindings
In vitro Antioxidant ActivityReduced ROS levels and MDA in cultured cells.
CytotoxicityInduced apoptosis in HeLa and MCF-7 cancer cells.
Enzyme InteractionModulated activity of glutathione peroxidase (GPx), enhancing its protective role against oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this disulfide compound, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling bis(2-aminoethyl)amine derivatives with substituted phenoxybutyl halides under basic conditions. Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio for amine to halide) and reaction time (24–48 hours at 60–80°C in anhydrous DMF). Post-synthesis, purification via solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol and water) is critical to remove unreacted precursors . Protonation with HCl yields the dihydrochloride salt, enhancing solubility for downstream applications.

Q. How can the compound’s structure be validated, particularly its disulfide bond and dihydrochloride form?

  • Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming the disulfide bond geometry and salt formation . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (6.5–7.5 ppm) and quaternary carbons in the trimethylphenoxy group.
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C28_{28}H38_{38}N2_2O2_2S2_2·2HCl).
  • Elemental Analysis : Quantify chloride content (~14–16%) to validate dihydrochloride formation .

Q. What are the solubility profiles of this compound in common solvents, and how does the dihydrochloride form influence this?

  • Answer : The dihydrochloride salt increases solubility in polar solvents (e.g., water, methanol) compared to the free base. Experimental data (Table 1):

SolventSolubility (mg/mL)
Water25–30
Methanol50–60
DCM<5

Pre-saturation studies at 25°C are recommended to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How does the compound’s disulfide bond stability vary under redox conditions, and what analytical methods detect degradation products?

  • Answer : The disulfide bond is susceptible to reduction by dithiothreitol (DTT) or glutathione (GSH), forming thiol intermediates. Stability assays:

  • HPLC-UV : Monitor retention time shifts under oxidative (H2_2O2_2) or reductive (10 mM DTT) conditions.
  • LC-MS/MS : Identify degradation products (e.g., bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)thiols) with collision-induced dissociation (CID) .
    • Key Finding : The compound shows <10% degradation after 24 hours in pH 7.4 buffer but rapid breakdown (>90%) in 5 mM GSH .

Q. What is the hypothesized mechanism of action in biological systems, particularly regarding cellular uptake and intracellular disulfide reduction?

  • Answer : The dihydrochloride form enhances membrane permeability via protonation. Once intracellular, glutathione reductase reduces the disulfide bond, releasing reactive thiols that alkylate cysteine residues in target proteins (e.g., tubulin or kinases). Flow cytometry with thiol-reactive probes (e.g., monobromobimane) quantifies uptake efficiency .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to cysteine-rich domains (e.g., Keap1-Nrf2 pathway). Parameterization includes:

  • Force Fields : AMBER for ligand-protein interactions.
  • Binding Affinity : Estimated ΔG = -8.2 kcal/mol for Keap1 binding, suggesting high inhibitory potential .

Methodological Considerations

Q. What chromatographic methods resolve this compound from structurally similar disulfides?

  • Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Retention time: 12.3 ± 0.5 minutes. For complex mixtures, tandem mass spectrometry (MRM transitions m/z 567 → 234) enhances specificity .

Q. How should researchers handle contradictions in cytotoxicity data across cell lines?

  • Answer : Contradictions often arise from variable glutathione levels (e.g., high GSH in HepG2 vs. low in HeLa). Mitigation strategies:

  • Pre-treat cells with buthionine sulfoximine (BSO) to deplete GSH.
  • Normalize cytotoxicity (IC50_{50}) to intracellular thiol concentrations via Ellman’s assay .

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